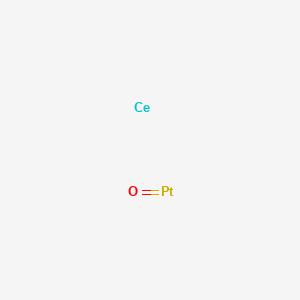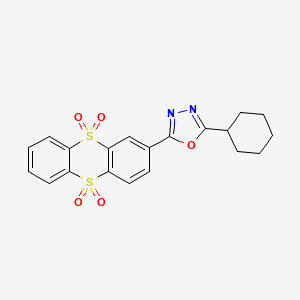
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone is a complex organic compound that features a unique combination of oxadiazole and thianthrene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The thianthrene moiety is then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.
Applications De Recherche Scientifique
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of high-energy materials and advanced polymers.
Mécanisme D'action
The mechanism of action of 2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone involves its interaction with specific molecular targets and pathways. The oxadiazole moiety can interact with enzymes and receptors, modulating their activity. The thianthrene moiety may contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
- 2-[(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
- 2-[(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Uniqueness
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone is unique due to its combination of oxadiazole and thianthrene moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and enhances the compound’s stability and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
184529-05-3 |
|---|---|
Formule moléculaire |
C20H18N2O5S2 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)thianthrene 5,5,10,10-tetraoxide |
InChI |
InChI=1S/C20H18N2O5S2/c23-28(24)15-8-4-5-9-16(15)29(25,26)18-12-14(10-11-17(18)28)20-22-21-19(27-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2 |
Clé InChI |
NLFYPYVBQOFUDS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=NN=C(O2)C3=CC4=C(C=C3)S(=O)(=O)C5=CC=CC=C5S4(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



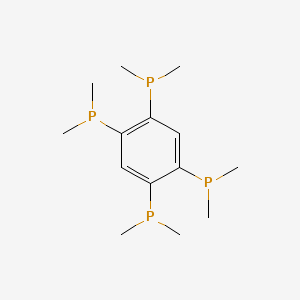
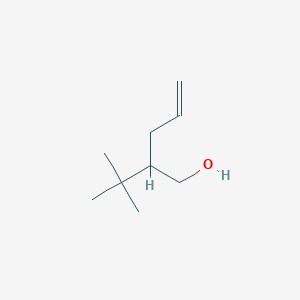
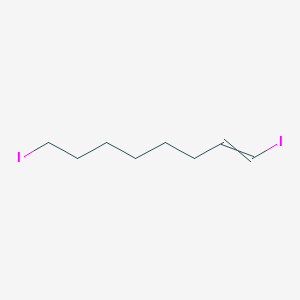
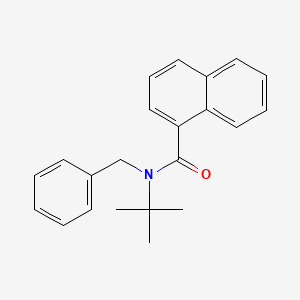
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
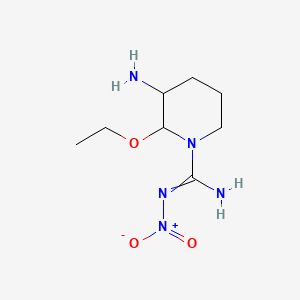
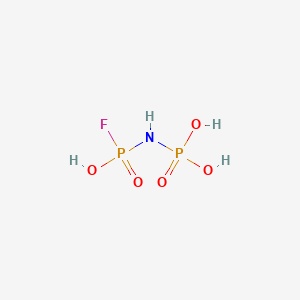
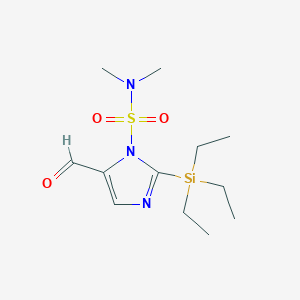
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)

